molecular formula C8H15N3O B13341180 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine

Katalognummer: B13341180
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: YUUBVIUSJLVDGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methoxypropyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine typically involves the reaction of 5-methyl-1H-pyrazole-4-amine with 2-methoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxypropyl)-5-methyl-1h-pyrazol-4-amine can be compared with other similar compounds such as:

    1-(2-Methoxypropyl)-3-methyl-1h-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(2-Methoxyethyl)-5-methyl-1h-pyrazol-4-amine: Similar structure but with a different alkyl group.

    1-(2-Methoxypropyl)-5-ethyl-1h-pyrazol-4-amine: Similar structure but with a different alkyl group on the pyrazole ring.

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

1-(2-methoxypropyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-6(12-3)5-11-7(2)8(9)4-10-11/h4,6H,5,9H2,1-3H3

InChI-Schlüssel

YUUBVIUSJLVDGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NN1CC(C)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.